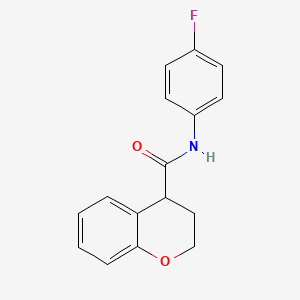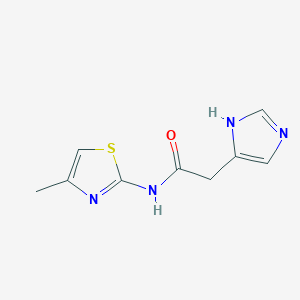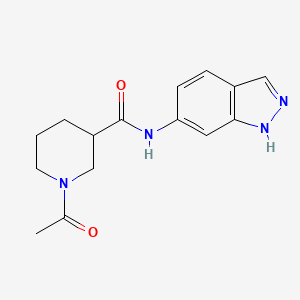
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of pyrrole-3-carboxamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. In particular, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
This compound has also been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. This suggests that this compound could be a potential chemotherapeutic agent.
In addition, this compound has been found to have antiviral activity against several viruses, including dengue virus, Zika virus, and influenza virus. It inhibits viral replication by targeting the viral RNA polymerase, making it a promising candidate for the development of antiviral drugs.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
This compound has been found to target the RNA polymerase of several viruses, including dengue virus and Zika virus. It binds to the active site of the RNA polymerase, preventing the elongation of the viral RNA and inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It also induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, this compound has been found to inhibit viral replication by targeting the viral RNA polymerase.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is its broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a versatile compound for scientific research. Another advantage is its relatively low toxicity in normal cells, making it a potential candidate for the development of therapeutic agents.
One limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is its relatively low yield in the synthesis method, which can make it costly to produce in large quantities.
未来方向
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide. One direction is the development of this compound-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of this compound-based chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as an antiviral agent.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3-chloroacetylpyrrole in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, this compound. The yield of this synthesis method is around 60%, and the purity of the product can be improved through recrystallization.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-3-2-9(6-10(11)13)15-12(16)8-4-5-14-7-8/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQIFOBXLLQOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)


